molecular formula C21H23FN2O5S B2909629 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 1021041-34-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2909629
CAS No.: 1021041-34-8
M. Wt: 434.48
InChI Key: SRTQSSCVVQUWPF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide ( 1021041-34-8) is a complex synthetic compound with a molecular formula of C21H23FN2O5S and a molecular weight of 434.48 g/mol . It is built around a 1,4-benzodioxane core, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in various pharmacologically active molecules . This specific compound features a unique hybrid structure, incorporating a 4-fluorobenzenesulfonyl group and a piperidine ring connected via an acetamide linker . The integration of these moieties is significant, as sulfonamide-functionalized 1,4-benzodioxane derivatives have been investigated as potent antibacterial agents and moderate enzyme inhibitors . Furthermore, related structural analogs have shown promise in therapeutic areas such as Alzheimer's disease and Type-2 Diabetes, exhibiting inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase . The presence of the fluorophenylsulfonyl group is a common feature in drug design, often used to modulate properties like metabolic stability and binding affinity. This product is provided for non-human research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own analyses to confirm the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c22-15-4-7-18(8-5-15)30(26,27)24-10-2-1-3-17(24)14-21(25)23-16-6-9-19-20(13-16)29-12-11-28-19/h4-9,13,17H,1-3,10-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQSSCVVQUWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorobenzenesulfonyl group, and the coupling with the piperidinylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Reported Biological Activity Key Findings
Target Compound 2,3-Dihydro-1,4-benzodioxin 4-Fluorobenzenesulfonyl-piperidine-acetamide Not explicitly reported Structural similarity to antimicrobial/anti-inflammatory agents; fluorinated sulfonyl may enhance metabolic stability.
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,5-dimethylphenyl)acetamide (7l) 2,3-Dihydro-1,4-benzodioxin 4-Chlorobenzenesulfonamide, 3,5-dimethylphenyl Antimicrobial, Antifungal High efficacy against S. aureus and C. albicans; low hemolytic activity.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 2,3-Dihydro-1,4-benzodioxin Acetic acid Anti-inflammatory Comparable potency to Ibuprofen in rat paw edema assays.
3',4'-(1",4"-Dioxino)flavone (4f) Flavone + 1,4-dioxane Hydroxyl groups, dioxane ring Antihepatotoxic Significant reduction in SGOT/SGPT levels; comparable to silymarin.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide 2,3-Dihydro-1,4-benzodioxin Thienopyrimidinyloxy-acetamide Not reported Structural analog with heterocyclic thienopyrimidine moiety; potential kinase inhibition.

Key Structural and Functional Insights:

Sulfonamide Substitutions :

  • The target compound’s 4-fluorobenzenesulfonyl group contrasts with the 4-chlorobenzenesulfonamide in compound 7l . Fluorine’s electronegativity and smaller atomic radius may enhance binding affinity to microbial targets (e.g., sulfotransferases) while improving metabolic stability compared to chlorine.
  • Chlorinated analogs (e.g., 7l) exhibit strong antimicrobial activity, suggesting the target compound could share similar mechanisms but with modified potency due to fluorine’s effects .

Anti-Inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin-acetic acid derivative () demonstrates that the benzodioxin core itself contributes to anti-inflammatory activity, likely through cyclooxygenase (COX) inhibition . The target compound’s acetamide side chain may alter solubility or target selectivity compared to the carboxylic acid group.

Hepatoprotective Activity :

  • Flavone derivatives with 1,4-dioxane rings (e.g., 4f) show antihepatotoxic effects by modulating liver enzymes (SGOT/SGPT) . The target compound’s benzodioxin core and sulfonamide-piperidine group could similarly interact with hepatic pathways, though its fluorinated aromatic ring might influence bioavailability.

Structural Diversity and Drug Design: The thienopyrimidinyloxy analog () highlights how heterocyclic substitutions (e.g., thienopyrimidine vs. sulfonylpiperidine) can redirect biological activity toward kinase inhibition or antiproliferative effects . The target compound’s piperidine-sulfonyl group may favor interactions with G-protein-coupled receptors (GPCRs) or proteases.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Benzodioxin Moiety : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides under controlled pH conditions to form sulfonamide derivatives.
  • Formation of Acetamide Derivatives : Subsequent reactions with bromoacetic acid derivatives lead to the formation of acetamide derivatives, which are then reacted with piperidine derivatives to yield the final product.

The general reaction can be summarized as follows:

Benzodioxin+Sulfonyl ChlorideSulfonamideAcetamide Derivative\text{Benzodioxin}+\text{Sulfonyl Chloride}\rightarrow \text{Sulfonamide}\rightarrow \text{Acetamide Derivative}

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated primarily through enzyme inhibition assays:

  • α-glucosidase Inhibition : The compound exhibits weak to moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. In studies, IC50 values ranged from 81.12 μM to 86.31 μM for various derivatives compared to acarbose (IC50 = 37.38 μM) .
  • Acetylcholinesterase Inhibition : The potential for treating Alzheimer's Disease was explored through acetylcholinesterase inhibition studies. Some derivatives demonstrated promising inhibitory effects against this enzyme, suggesting a possible therapeutic application in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related compounds:

Study Compound Activity IC50 Values
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase Inhibition81.12 μM
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-fluorobenzenesulfonamideAcetylcholinesterase InhibitionNot specified
Various derivativesα-glucosidase InhibitionRanging from 81.12 μM to 86.31 μM

Structural Characterization

The synthesized compounds were characterized using various spectroscopic techniques including IR and NMR spectroscopy. The structural integrity and purity were confirmed through Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) .

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